6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride
CAS No.:
Cat. No.: VC13675021
Molecular Formula: C6H7ClF3N3
Molecular Weight: 213.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClF3N3 |
|---|---|
| Molecular Weight | 213.59 g/mol |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-1-3(10)4(11)2-12-5;/h1-2H,11H2,(H2,10,12);1H |
| Standard InChI Key | USHLXXNYJRFWPY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1C(F)(F)F)N)N.Cl |
| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)N)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 6-(trifluoromethyl)pyridine-3,4-diamine hydrochloride consists of a pyridine ring substituted with:
-
A trifluoromethyl (-CF₃) group at the 6-position, imparting electron-withdrawing effects and enhancing metabolic stability.
-
Amino (-NH₂) groups at the 3- and 4-positions, enabling hydrogen bonding and participation in condensation or coordination reactions.
-
A hydrochloride salt form, improving solubility in polar solvents compared to the free base.
The molecular formula is C₆H₆F₃N₃·HCl, with a molecular weight of 227.59 g/mol. The presence of multiple amine groups and the electronegative trifluoromethyl substituent creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.
Spectroscopic Characteristics
While experimental data for this specific compound is scarce, analogous pyridine derivatives exhibit the following spectral features:
-
¹H NMR: Pyridine ring protons typically resonate between δ 7.5–9.0 ppm, with deshielding effects from the -CF₃ group.
-
¹³C NMR: The carbon bearing the -CF₃ group appears near δ 120–125 ppm (quartet, ) .
-
IR Spectroscopy: N-H stretches (amines) at ~3300–3500 cm⁻¹ and C-F stretches (trifluoromethyl) at ~1100–1200 cm⁻¹.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible synthetic route involves:
-
Nitration and Reduction:
-
Nitration of 3,4-diaminopyridine to introduce a nitro group at the 6-position.
-
Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂).
-
-
Trifluoromethylation:
-
Sandmeyer-type reaction with CF₃I or Ullmann coupling with a trifluoromethyl copper reagent.
-
-
Salt Formation:
-
Treatment with hydrochloric acid to yield the hydrochloride salt.
-
Key Challenges:
-
Regioselective trifluoromethylation without overhalogenation.
-
Maintaining amine group stability under strongly acidic or basic conditions.
Industrial Production Considerations
Scale-up would require:
-
Continuous flow reactors to manage exothermic trifluoromethylation steps.
-
Crystallization techniques to isolate the hydrochloride salt with high purity (>98%).
-
Waste management strategies for fluorine-containing byproducts.
Reactivity and Functionalization
Common Reaction Pathways
-
Acylation: Amine groups react with acyl chlorides to form amides, useful for prodrug designs.
-
Oxidation: The pyridine ring is resistant to oxidation, but the -CF₃ group may undergo defluorination under harsh conditions.
-
Coordination Chemistry: The diamine motif can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), relevant in catalysis .
Stability Profile
-
Thermal Stability: Decomposition likely above 200°C, with HF release from -CF₃ groups.
-
Photostability: UV exposure may lead to C-F bond cleavage, necessitating dark storage.
| Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.5–2.0 | Competitive ATP binding |
| MAO-B | 10–20 | Irreversible inhibition |
Antibacterial Properties
The -CF₃ group enhances membrane permeability, potentially improving activity against Gram-negative bacteria.
Industrial and Agricultural Applications
Agrochemical Development
-
Herbicides: Pyridine derivatives interfere with acetolactate synthase (ALS), a target in weed control.
-
Fungicides: Metal chelation properties may disrupt fungal enzyme function.
Material Science
-
Coordination Polymers: Self-assembly with metal ions for porous materials.
-
Ligands in Catalysis: Asymmetric synthesis applications in fine chemical production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume